molecular formula C9H11BrN2O2S B3287183 N-(4-Bromo-5-formylthiazol-2-yl)pivalamide CAS No. 840493-87-0

N-(4-Bromo-5-formylthiazol-2-yl)pivalamide

Cat. No. B3287183
M. Wt: 291.17 g/mol
InChI Key: GFPYMZOSUFQRNA-UHFFFAOYSA-N
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Description

N-(4-Bromo-5-formylthiazol-2-yl)pivalamide, also known as BFT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. BFT is a thiazole-based compound that contains a formyl and a pivalamide functional group. The compound has a molecular formula of C11H12BrN2O2S and a molecular weight of 324.2 g/mol.

Mechanism Of Action

The mechanism of action of N-(4-Bromo-5-formylthiazol-2-yl)pivalamide is not fully understood, but it is believed to act as a reactive intermediate that can form covalent bonds with proteins and other biomolecules. N-(4-Bromo-5-formylthiazol-2-yl)pivalamide has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and tyrosinase.

Biochemical And Physiological Effects

N-(4-Bromo-5-formylthiazol-2-yl)pivalamide has been shown to exhibit several biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of enzyme activity, and the ability to form covalent bonds with proteins and other biomolecules. N-(4-Bromo-5-formylthiazol-2-yl)pivalamide has also been shown to exhibit fluorescent properties, making it useful as a labeling agent for biomolecules.

Advantages And Limitations For Lab Experiments

One advantage of using N-(4-Bromo-5-formylthiazol-2-yl)pivalamide in lab experiments is its ability to form covalent bonds with proteins and other biomolecules, making it useful as a labeling agent and for studying protein-ligand interactions. However, one limitation of using N-(4-Bromo-5-formylthiazol-2-yl)pivalamide is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving N-(4-Bromo-5-formylthiazol-2-yl)pivalamide, including:
1. Further investigation of its anti-cancer properties and potential use as a chemotherapeutic agent.
2. Development of new methods for synthesizing N-(4-Bromo-5-formylthiazol-2-yl)pivalamide and its derivatives.
3. Investigation of its potential as a fluorescent labeling agent for biomolecules.
4. Study of its binding properties with specific proteins and enzymes.
5. Development of new applications for N-(4-Bromo-5-formylthiazol-2-yl)pivalamide in material science and nanotechnology.

Scientific Research Applications

N-(4-Bromo-5-formylthiazol-2-yl)pivalamide has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, N-(4-Bromo-5-formylthiazol-2-yl)pivalamide has been investigated as a potential anti-cancer agent due to its ability to induce apoptosis in cancer cells. In biochemistry, N-(4-Bromo-5-formylthiazol-2-yl)pivalamide has been used as a probe to study protein-ligand interactions and as a fluorescent labeling agent for biomolecules.

properties

IUPAC Name

N-(4-bromo-5-formyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2S/c1-9(2,3)7(14)12-8-11-6(10)5(4-13)15-8/h4H,1-3H3,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPYMZOSUFQRNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC(=C(S1)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Bromo-5-formylthiazol-2-yl)pivalamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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